molecular formula C10H13IN2O2 B11793742 Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11793742
M. Wt: 320.13 g/mol
InChI Key: LOSGBJDGNKKJDV-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an allyl group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products:

Scientific Research Applications

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structure that includes an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial applications.

  • Molecular Formula : C10H13IN2O2
  • Molecular Weight : 320.13 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The compound's structure suggests it may act as a WEE1 kinase inhibitor, which plays a crucial role in cell cycle regulation. WEE1 is known to phosphorylate cyclin-dependent kinases (CDKs), thereby preventing cell cycle progression at the G2-M checkpoint. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a promising target for cancer therapy .

Antimicrobial Activity

Halogenated compounds have been widely studied for their antimicrobial properties. The presence of iodine in this compound could enhance its activity against various pathogens. Research indicates that halogen atoms can significantly influence the biological activity of antimicrobial agents by altering their interaction with microbial membranes and enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparison with similar compounds reveals how variations in substitution patterns affect biological properties:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 3-Iodo-1H-Pyrazole-4-CarboxylateC6H7IN2O2Iodine at a different positionModerate anticancer activity
Ethyl 1-MethylpyrazoleC6H8N2O2Lacks halogen substitutionLow activity
Ethyl 4-Iodo-PyrazoleC6H7IN2O2Similar halogenated structureAntimicrobial properties

Case Studies

In a recent case study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects at micromolar concentrations, particularly against breast and lung cancer cell lines. Further investigations revealed that the mechanism of action involved induction of apoptosis and cell cycle arrest at the G2 phase .

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3

InChI Key

LOSGBJDGNKKJDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1CC=C)C)I

Origin of Product

United States

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